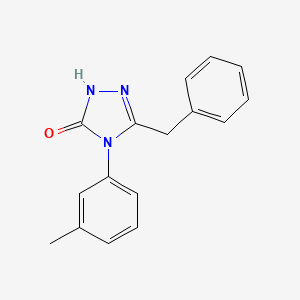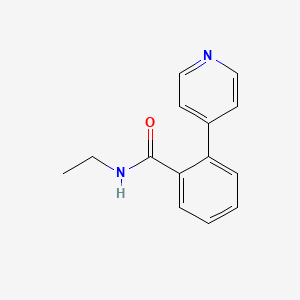![molecular formula C17H27N3O2 B3814418 N-(2-methoxyethyl)-3-[1-(3-pyridinylmethyl)-4-piperidinyl]propanamide](/img/structure/B3814418.png)
N-(2-methoxyethyl)-3-[1-(3-pyridinylmethyl)-4-piperidinyl]propanamide
Overview
Description
N-(2-methoxyethyl)-3-[1-(3-pyridinylmethyl)-4-piperidinyl]propanamide, also known as MEP, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a member of the piperidine class of compounds and has been shown to have a variety of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-3-[1-(3-pyridinylmethyl)-4-piperidinyl]propanamide is not fully understood, but it is believed to act as a dopamine D2 receptor antagonist. This action is similar to other antipsychotic drugs, but with fewer side effects. Additionally, N-(2-methoxyethyl)-3-[1-(3-pyridinylmethyl)-4-piperidinyl]propanamide has been shown to have an affinity for other receptors, including the serotonin 5-HT2A receptor and the sigma-1 receptor.
Biochemical and Physiological Effects
N-(2-methoxyethyl)-3-[1-(3-pyridinylmethyl)-4-piperidinyl]propanamide has been shown to have a variety of biochemical and physiological effects. In animal studies, N-(2-methoxyethyl)-3-[1-(3-pyridinylmethyl)-4-piperidinyl]propanamide has been shown to reduce hyperactivity and improve cognitive function. Additionally, N-(2-methoxyethyl)-3-[1-(3-pyridinylmethyl)-4-piperidinyl]propanamide has been shown to reduce dopamine release in the brain, which may contribute to its antipsychotic effects.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-methoxyethyl)-3-[1-(3-pyridinylmethyl)-4-piperidinyl]propanamide in lab experiments is its high purity and well-established synthesis method. Additionally, N-(2-methoxyethyl)-3-[1-(3-pyridinylmethyl)-4-piperidinyl]propanamide has been extensively studied in animal models, providing a wealth of data for researchers. However, one limitation of using N-(2-methoxyethyl)-3-[1-(3-pyridinylmethyl)-4-piperidinyl]propanamide in lab experiments is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on N-(2-methoxyethyl)-3-[1-(3-pyridinylmethyl)-4-piperidinyl]propanamide. One area of interest is its potential use in the treatment of addiction. Studies have shown that N-(2-methoxyethyl)-3-[1-(3-pyridinylmethyl)-4-piperidinyl]propanamide may reduce drug-seeking behavior in animal models, suggesting that it may be useful in the treatment of addiction in humans. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-methoxyethyl)-3-[1-(3-pyridinylmethyl)-4-piperidinyl]propanamide and its potential use in the treatment of other psychiatric disorders.
Scientific Research Applications
N-(2-methoxyethyl)-3-[1-(3-pyridinylmethyl)-4-piperidinyl]propanamide has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential as a novel antipsychotic agent. Studies have shown that N-(2-methoxyethyl)-3-[1-(3-pyridinylmethyl)-4-piperidinyl]propanamide has a similar mechanism of action to other antipsychotic drugs, but with fewer side effects. Additionally, N-(2-methoxyethyl)-3-[1-(3-pyridinylmethyl)-4-piperidinyl]propanamide has been studied for its potential use in the treatment of addiction and as an analgesic.
properties
IUPAC Name |
N-(2-methoxyethyl)-3-[1-(pyridin-3-ylmethyl)piperidin-4-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2/c1-22-12-9-19-17(21)5-4-15-6-10-20(11-7-15)14-16-3-2-8-18-13-16/h2-3,8,13,15H,4-7,9-12,14H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQGULPGJKKXKEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CCC1CCN(CC1)CC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sdccgsbi-0115216.P001 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(hydroxymethyl)-2-methylphenyl]-4-[(3-methylpiperidin-1-yl)methyl]benzamide](/img/structure/B3814338.png)
![N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-1-(tetrahydro-3-furanylcarbonyl)-4-piperidinecarboxamide](/img/structure/B3814340.png)
![ethyl 1-{[(2-ethylphenyl)amino]carbonyl}-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinecarboxylate](/img/structure/B3814343.png)
![1-cyclohexyl-N-[2-(3-phenyl-1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3814346.png)
![8-[4-(1H-imidazol-1-yl)benzoyl]hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B3814349.png)
amino]methyl}-2-thienyl)-2-methylbut-3-yn-2-ol](/img/structure/B3814355.png)
![2-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-N-[5-(1-methylbutyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B3814380.png)
![4-(3-cyclohexen-1-ylcarbonyl)-1-isobutyl-6-[(3-methoxybenzyl)oxy]-1,4-diazepan-2-one](/img/structure/B3814398.png)

![N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-3-(1H-pyrazol-1-ylmethyl)benzamide](/img/structure/B3814411.png)
![2-[(2,2-dimethylpropanoyl)amino]-5-methyl-N-(2-morpholin-4-ylbutyl)thiophene-3-carboxamide](/img/structure/B3814419.png)

![2-[4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B3814432.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-[1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B3814439.png)